methyl N-(2-fluoro-5-nitrophenyl)carbamate
Overview
Description
methyl N-(2-fluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-nitrophenylcarbamate typically involves the reaction of 2-fluoro-5-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of methyl 2-fluoro-5-nitrophenylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
methyl N-(2-fluoro-5-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and methylamine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Substituted phenylcarbamates with different functional groups.
Reduction: Methyl 2-fluoro-5-aminophenylcarbamate.
Hydrolysis: 2-fluoro-5-nitrophenol and methylamine.
Scientific Research Applications
methyl N-(2-fluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4-nitrophenylcarbamate: Similar structure but with the nitro group at the 4-position.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a phenyl ring.
Uniqueness
methyl N-(2-fluoro-5-nitrophenyl)carbamate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H7FN2O4 |
---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
methyl N-(2-fluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)10-7-4-5(11(13)14)2-3-6(7)9/h2-4H,1H3,(H,10,12) |
InChI Key |
ARCGDIMEACZQAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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